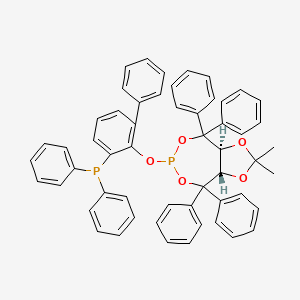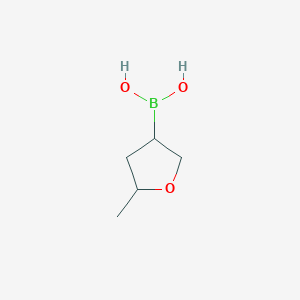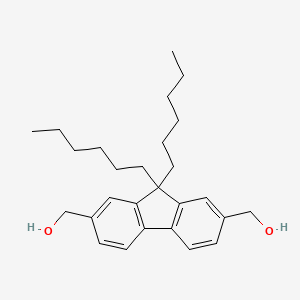
SchmalzPhos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchmalzPhos is a specialized ligand used in organometallic chemistry, particularly in catalysis. It is known for its ability to control the regioselectivity and stereoselectivity of various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
SchmalzPhos is typically synthesized through a series of organic reactions involving phosphorus-containing compounds. The exact synthetic route can vary, but it generally involves the reaction of a phosphorus precursor with other organic molecules under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and other advanced technologies to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
SchmalzPhos is involved in various types of chemical reactions, including:
Hydrovinylation: This reaction involves the addition of a vinyl group to an alkene, and this compound is known to control the regioselectivity of this reaction.
Substitution Reactions: this compound can participate in substitution reactions where one group in a molecule is replaced by another.
Oxidation and Reduction: While not as common, this compound can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Catalysts: Cobalt and other transition metals are commonly used as catalysts in reactions involving this compound.
Solvents: Organic solvents such as toluene or dichloromethane are frequently used.
Temperature and Pressure: Mild to moderate temperatures and pressures are typically employed to ensure the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound are often highly regioselective and stereoselective compounds. For example, in hydrovinylation reactions, this compound helps produce linear 1,4-dienes with high selectivity .
Scientific Research Applications
SchmalzPhos has a wide range of applications in scientific research:
Biology: this compound can be used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.
Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.
Mechanism of Action
The mechanism by which SchmalzPhos exerts its effects involves its interaction with metal catalysts. This compound coordinates with the metal center, influencing the electronic and steric environment of the catalyst. This coordination helps control the regioselectivity and stereoselectivity of the reaction, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
dppe (1,2-Bis(diphenylphosphino)ethane): Another ligand used in similar catalytic reactions but often leads to different regioselectivity.
dppp (1,3-Bis(diphenylphosphino)propane): Similar to dppe, it is used in hydrovinylation reactions but produces branched products instead of linear ones.
Uniqueness
SchmalzPhos is unique in its ability to produce linear products with high regioselectivity and stereoselectivity, which is not always achievable with other ligands like dppe and dppp .
Properties
Molecular Formula |
C55H46O5P2 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
[2-[[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m0/s1 |
InChI Key |
OQTZCNLBVJLGQD-XWQGWOARSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)







![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
